molecular formula C7H5ClF3NO B1523787 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1258641-42-7

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1523787
CAS No.: 1258641-42-7
M. Wt: 211.57 g/mol
InChI Key: BMEAABIZRAHLIW-UHFFFAOYSA-N
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Description

Historical Development of Halogenated Pyridines

The development of halogenated pyridines traces its origins to the fundamental discovery of pyridine itself by Thomas Anderson in 1849, who isolated this aromatic heterocycle from the oil obtained through high-temperature heating of animal bones. Anderson's seminal work established pyridine as a colorless liquid with distinctive chemical properties, including high water solubility and ready dissolution in concentrated acids upon heating. The nomenclature "pyridine," derived from the Greek word for fire, reflected both its flammable nature and the high-temperature conditions required for its initial isolation.

The structural elucidation of pyridine occurred decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom. This foundational understanding enabled subsequent synthetic developments, culminating in William Ramsay's 1876 synthesis of pyridine from acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

Halogenation of pyridines emerged as a critical synthetic transformation during the late 19th century, with early researchers recognizing the fundamental challenges posed by pyridine's electron-deficient nature. Historical investigations revealed that halogen migrations in pyridines, first proposed by den Hertog during the amination of 3-bromo-4-ethoxypyridine in 1962, represented a complex rearrangement process that typically proceeded through 1,2-halogen shifts. These early studies established the foundation for understanding regioselective halogenation patterns and the electronic factors governing substitution reactions in pyridine systems.

The evolution of pyridine halogenation methodologies progressed through systematic investigation of electrophilic aromatic substitution mechanisms, with researchers discovering that pyridine-catalyzed halogenation processes required careful consideration of the catalytic species involved. The formation of pyridine-halogen addition complexes and their subsequent conversion to pyridinium halides during reaction progression presented mechanistic complexities that influenced the development of modern halogenation strategies.

Significance of Trifluoroethoxy Substituents in Heterocyclic Chemistry

The trifluoroethoxy group has emerged as a transformative substituent in heterocyclic chemistry, offering unique advantages over traditional leaving groups in terms of stability and reactivity. Research has demonstrated that 2,2,2-trifluoroethoxy substituents provide superior hydrolytic stability compared to conventional heteroaryl chlorides, with shelf life improvements measured in years rather than months. This enhanced stability derives from the electron-withdrawing properties of the trifluoromethyl group, which modulates the reactivity of the ether linkage while maintaining sufficient electrophilicity for nucleophilic aromatic substitution reactions.

The strategic incorporation of trifluoroethoxy groups addresses fundamental limitations in heterocyclic synthesis, particularly the hydrolytic instability of heteroaryl chlorides that leads to costly decomposition during storage and handling. Comparative studies have shown that trifluoroethyl ethers maintain reactivity toward nucleophiles in nucleophilic aromatic substitution reactions while demonstrating tolerance to aqueous conditions that would decompose corresponding chlorinated intermediates. This stability profile enables sequential transformations, including Suzuki coupling followed by nucleophilic aromatic substitution processes, that are inaccessible using traditional heteroaryl chlorides.

The trifluoromethoxy group, closely related to the trifluoroethoxy substituent, has gained recognition as perhaps the least well understood fluorine substituent in contemporary synthetic chemistry. Despite its exotic nature compared to traditional functional groups, the occurrence of trifluoromethoxy-substituted organics has increased significantly in recent pharmaceutical and agrochemical applications. The trifluoromethoxy group confers increased stability and lipophilicity while maintaining high electronegativity, properties that translate to enhanced bioavailability in therapeutic compounds.

Electronic effects of trifluoroethoxy substitution manifest through both inductive and resonance mechanisms, creating a unique electronic environment that influences both reactivity and stability. The electronegativity of the trifluoromethyl group creates sigma-polarization effects that diminish with distance, while simultaneously affecting the pi-electron distribution through electron-withdrawing interactions. This dual electronic influence distinguishes trifluoroethoxy substituents from simpler halogenated or alkoxylated systems, providing synthetic chemists with precise tools for modulating heterocyclic reactivity.

Position of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine in Modern Chemical Research

Contemporary research has positioned this compound as a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The compound serves as a crucial building block for trifloxysulfuron synthesis, a highly efficient herbicide that demonstrates the practical applications of strategically functionalized pyridine derivatives in modern agriculture. This application exemplifies the translation of fundamental heterocyclic chemistry principles into commercially viable products with significant economic and environmental impact.

Recent methodological advances in pyridine halogenation have emphasized the strategic importance of 5-position substitution patterns. Researchers have developed sophisticated protocols for selective halogenation at specific positions, with the 5-position representing a particularly challenging target due to electronic and steric considerations. The successful incorporation of chlorine at this position, combined with trifluoroethoxy substitution at the 2-position, demonstrates the maturation of regioselective synthetic methodologies in heterocyclic chemistry.

Modern computational studies have provided detailed insights into the mechanism of halogenation reactions involving trifluoroethoxy-substituted pyridines. These investigations reveal that carbon-halogen bond formation proceeds via stepwise nucleophilic aromatic substitution pathways, with nitrogen activation of the pyridyl group playing a crucial role in determining reaction outcomes. The rate-determining step involves phosphine elimination when using designed phosphine reagents, with steric interactions during carbon-phosphorus bond cleavage accounting for reactivity differences between substituted pyridine isomers.

The development of Zincke imine intermediates has revolutionized approaches to 3-selective halogenation of pyridines, providing access to previously challenging substitution patterns. These methodologies involve ring-opening, halogenation, and ring-closing sequences that temporarily transform pyridines into reactive alkene systems. The resulting Zincke imine intermediates undergo highly regioselective halogenation reactions under mild conditions, with experimental and computational studies indicating that the nature of the halogen electrophile can modify the selectivity-determining step.

Relationship to Other Fluorinated Pyridine Derivatives

This compound exhibits structural relationships with a diverse family of fluorinated pyridine derivatives that collectively demonstrate the versatility of fluorine incorporation in heterocyclic systems. Related compounds include 3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, which differs only in the position of chlorine substitution but represents a distinct regioisomer with potentially different biological and chemical properties. The systematic variation of substitution patterns within this structural framework enables comprehensive structure-activity relationship studies essential for pharmaceutical development.

The 2-acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine derivative represents a more complex member of this chemical family, incorporating additional functional groups that expand synthetic utility. This compound, characterized by molecular formula carbon eleven hydrogen twelve fluorine three nitrogen oxygen three, demonstrates the compatibility of trifluoroethoxy substitution with diverse functional group combinations including acetate esters and methyl substituents. The successful synthesis and isolation of such complex derivatives validates the robustness of trifluoroethoxy-containing pyridine systems under various synthetic conditions.

Comparative analysis with 5-chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine reveals the electronic and steric effects of simultaneous methoxy and trifluoroethoxy substitution. This trisubstituted pyridine derivative incorporates three distinct substituents, each contributing unique electronic properties that collectively influence molecular reactivity and stability. The successful preparation of such highly substituted systems demonstrates the advanced state of regioselective synthetic methodologies in contemporary heterocyclic chemistry.

The relationship between trifluoroethoxy-substituted pyridines and broader classes of fluorinated heterocycles extends to nitrogen-trifluoromethyl motifs, which represent an emerging area of synthetic investigation. Research has shown that nitrogen-trifluoromethyl azoles exhibit higher lipophilicity and potentially increased metabolic stability compared to their nitrogen-methyl counterparts. These findings suggest that fluorinated substituents generally enhance the pharmaceutical properties of heterocyclic systems, providing a broader context for understanding the significance of trifluoroethoxy substitution.

Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with position numbers assigned according to the nitrogen atom's location in the six-membered ring system. The compound name specifically indicates chlorine substitution at position 5 and trifluoroethoxy substitution at position 2, providing unambiguous identification of the substitution pattern. Alternative naming systems may describe this compound as this compound, emphasizing the complete trifluoroethoxy substituent structure.

Molecular identification parameters for this compound include a molecular weight of 211.57 grams per mole and molecular formula of carbon seven hydrogen five chlorine fluorine three nitrogen oxygen. The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as carbon one equals carbon carbon equals nitrogen carbon equals carbon one chlorine oxygen carbon carbon with fluorine fluorine fluorine. This notation provides a standardized method for database searches and computational analysis.

Spectroscopic identification of this compound relies on characteristic signatures in nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The trifluoromethyl group produces distinctive signals in both proton and fluorine nuclear magnetic resonance spectra, while the chlorine substitution pattern creates recognizable coupling patterns in aromatic proton signals. Mass spectrometric analysis typically shows molecular ion peaks consistent with the expected molecular weight, along with characteristic fragmentation patterns involving loss of the trifluoroethoxy group.

Chemical Abstract Service registry numbers provide unique identifiers for this compound and related compounds, enabling unambiguous identification across scientific databases and regulatory systems. These numerical identifiers eliminate potential confusion arising from alternative naming conventions or structural representations, ensuring accurate communication within the global chemical research community.

Property Value Source
Molecular Formula C₇H₅ClF₃NO
Molecular Weight 211.57 g/mol
IUPAC Name This compound
SMILES Notation C1=CC(=NC=C1OCC(F)(F)F)Cl
InChI Key BMEAABIZRAHLIW-UHFFFAOYSA-N
Compound Molecular Formula Molecular Weight Substitution Pattern
This compound C₇H₅ClF₃NO 211.57 g/mol 5-Cl, 2-OCH₂CF₃
3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine C₇H₅ClF₃NO 211.57 g/mol 3-Cl, 2-OCH₂CF₃
2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine C₁₁H₁₂F₃NO₃ 263.21 g/mol 2-CH₂OAc, 3-Me, 4-OCH₂CF₃

Properties

IUPAC Name

5-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEAABIZRAHLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine generally follows a nucleophilic substitution approach where the trifluoroethoxy group is introduced onto a halogenated pyridine precursor. The key step involves the reaction of 5-chloro-2-hydroxypyridine or its derivatives with 2,2,2-trifluoroethanol or its activated forms under basic conditions to form the ether linkage.

Laboratory-Scale Preparation

  • Starting Materials: 5-chloro-2-hydroxypyridine or 5-chloro-2-methoxypyridine.
  • Reagents: 2,2,2-trifluoroethanol as the trifluoroethoxy source.
  • Base: Potassium carbonate (K2CO3) or similar inorganic bases to deprotonate the hydroxyl group and facilitate nucleophilic substitution.
  • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) to enhance nucleophilicity and solubility.
  • Conditions: Heating under reflux or elevated temperatures (typically 80–100°C) for several hours to ensure complete reaction.

Reaction Scheme:

$$
\text{5-Chloro-2-hydroxypyridine} + \text{2,2,2-trifluoroethanol} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}3\text{CN}, \Delta} \text{this compound} + \text{H}2\text{O}
$$

This method is supported by analogous syntheses of related compounds where the trifluoroethoxy group is introduced via alkylation of a phenolic or pyridinolic hydroxyl group.

Industrial Production Considerations

Industrial synthesis is less documented in public literature but is inferred to follow similar synthetic routes with optimizations for scale, yield, and purity. Key points include:

  • Optimization of Reaction Parameters: Adjusting temperature, solvent volume, and base concentration to maximize conversion and minimize side reactions.
  • Purification: Use of crystallization or distillation to isolate the target compound.
  • Reaction Time: Typically shortened by using more reactive bases or catalysts.
  • Safety and Environmental Controls: Handling of trifluoroethanol and chlorinated pyridine derivatives under controlled conditions to avoid exposure and waste.

Alternative Synthetic Routes and Related Chemistry

While direct synthesis from 5-chloro-2-hydroxypyridine is common, alternative routes involve:

  • Halogenation and Subsequent Substitution: Starting from 2-hydroxypyridine derivatives, selective chlorination at the 5-position can be achieved using reagents like phosphorus oxychloride or thionyl chloride, followed by trifluoroethoxy substitution.
  • Use of Activated Intermediates: Conversion of hydroxyl groups to better leaving groups (e.g., tosylates) before reaction with 2,2,2-trifluoroethanol.
  • Stepwise Synthesis via Pyridine Intermediates: Multi-step processes involving formation of trifluoroethoxy-substituted benzoic acid derivatives, conversion to acid chlorides, and further reaction to build the pyridine ring with desired substituents.

Data Table: Summary of Preparation Conditions

Parameter Typical Conditions Notes
Starting Material 5-chloro-2-hydroxypyridine or 5-chloro-2-methoxypyridine Commercially available or synthesized
Trifluoroethoxy Source 2,2,2-trifluoroethanol High purity required
Base Potassium carbonate (K2CO3) Alternative bases: sodium hydride, cesium carbonate
Solvent Acetonitrile, DMF Polar aprotic solvents preferred
Temperature 80–100°C Reflux conditions
Reaction Time 4–12 hours Monitored by chromatography
Yield Typically 70–85% Depends on purity of starting materials
Purification Crystallization, column chromatography To achieve high purity

Research Findings and Mechanistic Insights

  • The trifluoroethoxy group enhances the lipophilicity and metabolic stability of the compound, making the etherification step critical for biological activity.
  • The presence of the chlorine atom at the 5-position influences the electronic distribution on the pyridine ring, affecting reactivity during substitution.
  • The nucleophilic substitution mechanism involves the deprotonation of the hydroxyl group, followed by attack on the trifluoroethanol or its activated derivative, forming the ether bond.
  • Side reactions such as over-alkylation or substitution at undesired positions are minimized by controlling reaction conditions and stoichiometry.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine (CAS 256473-04-8)
  • Molecular Formula: C₇H₅ClF₃NO
  • Key Differences : The trifluoroethoxy group is at the 3-position instead of the 2-position.
  • Implications : Positional isomerism affects electronic distribution and steric interactions. The 3-substituted analog may exhibit distinct reactivity in nucleophilic aromatic substitution reactions compared to the 2-substituted parent compound .
5-Chloro-2-(trifluoromethoxy)pyridine (CAS 1361836-39-6)
  • Molecular Formula: C₆H₃ClF₃NO
  • Key Differences : The trifluoromethoxy (-OCF₃) group replaces the trifluoroethoxy (-OCH₂CF₃) group.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
  • Molecular Formula: C₇H₅BrF₃NO
  • Key Differences : Bromine replaces chlorine at the 5-position.
  • Implications : Bromine’s larger atomic radius and polarizability may enhance halogen bonding interactions, making this analog more suitable for crystal engineering or as a heavier halogen synthon .
Molecular Weight and Polarity
Compound Molecular Weight (g/mol) Polarity (Functional Groups)
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine ~211.57 (estimated) High (Cl, -OCH₂CF₃)
2-Chloro-3-(trifluoroethoxy)pyridine 211.57 High (Cl, -OCH₂CF₃)
5-Chloro-2-(trifluoromethoxy)pyridine 197.55 Moderate (Cl, -OCF₃)

The trifluoroethoxy group contributes to higher molecular weight and lipophilicity compared to trifluoromethoxy analogs, impacting solubility in organic solvents .

Lansoprazole-Related Compounds

Lansoprazole, a proton pump inhibitor, features a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine moiety. Structural analogs like 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS 127337-60-4) highlight the importance of trifluoroethoxy groups in enhancing drug stability and bioavailability .

Antimicrobial and Anticancer Research

Compounds such as 5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine (CAS 1706447-76-8) demonstrate the role of fluorine and chloro substituents in modulating biological activity. The trifluoroethoxy group’s metabolic resistance makes it preferable over difluoroethoxy derivatives in prodrug design .

Key Research Findings and Challenges

    Biological Activity

    5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies.

    Chemical Structure and Properties

    The compound this compound features a pyridine ring substituted with a chlorine atom and a trifluoroethoxy group. The trifluoroethoxy moiety enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy. The presence of the chlorine atom can also influence the compound's reactivity and interaction with biological targets.

    Enzyme Inhibition

    Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, the trifluoromethyl group has been shown to enhance the potency of various inhibitors by facilitating key interactions with target enzymes. The specific interactions of this compound with molecular targets are influenced by its substituents, which can participate in hydrogen bonding and hydrophobic interactions.

    Anticancer Activity

    The compound has been evaluated for its anticancer properties against several tumor cell lines. In vitro studies have demonstrated that related pyridine derivatives exhibit significant cytotoxicity against cancer cells. For example, thiosemicarbazones derived from pyridine structures showed IC50 values ranging from 3.36 to 21.35 μM against various human tumor cell lines .

    Study 1: Cytotoxicity Evaluation

    A study investigated the cytotoxic effects of various pyridine derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited potent anticancer activity across multiple cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The selectivity index (SI) for some compounds was found to be greater than 1, indicating a promising therapeutic window compared to standard treatments like 5-fluorouracil .

    CompoundIC50 (μM)Selectivity Index
    Compound A3.361.82
    Compound B>582.26<1

    Study 2: Mechanistic Insights

    Another research effort focused on understanding the mechanism of action for pyridine derivatives in cancer therapy. It was found that these compounds could induce cell cycle arrest in the G2/M phase in MCF-7 cells, suggesting a mechanism that disrupts normal cell division processes .

    Q & A

    Q. What are the common synthetic routes for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, and how are reaction conditions optimized?

    The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituting a chlorine atom on a pyridine ring with a trifluoroethoxy group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a standard approach . Optimization focuses on solvent polarity, temperature, and catalyst selection to improve yield. Gas chromatography (GC) or HPLC is used to monitor reaction progress and purity .

    Q. Which spectroscopic techniques are critical for characterizing this compound?

    • NMR Spectroscopy : 1^1H and 19^19F NMR confirm substitution patterns and electronic environments of the pyridine ring and trifluoroethoxy group .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100–1200 cm⁻¹) .

    Q. How does the trifluoroethoxy group influence the compound’s reactivity in substitution reactions?

    The electron-withdrawing trifluoroethoxy group activates the pyridine ring for nucleophilic substitution at adjacent positions. For example, chlorine at the 5-position becomes more susceptible to replacement by amines or thiols under mild conditions (e.g., room temperature, DCM solvent) . Kinetic studies using HPLC can track substituent effects on reaction rates .

    Advanced Research Questions

    Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

    Contradictions often arise from assay variability (e.g., cell lines, enzyme isoforms) or impurities. To address this:

    • Standardized Assays : Use validated protocols (e.g., EROD assay for CYP1B1 inhibition ).
    • Purity Verification : Employ orthogonal methods (HPLC, NMR) to ensure ≥95% purity .
    • Computational Modeling : Molecular docking (e.g., AutoDock Vina) clarifies structure-activity relationships (SAR) by predicting binding modes to targets like CYP1B1 .

    Q. How is this compound utilized in designing enzyme inhibitors, such as CYP1B1?

    The pyridine core serves as a scaffold for targeting enzyme active sites. Derivatives with substituents at the 5-position (e.g., chlorine) enhance steric complementarity, while the trifluoroethoxy group improves metabolic stability. In CYP1B1 inhibition, 2-(pyridin-3-yl) derivatives showed IC₅₀ values as low as 0.011 μM, validated via molecular docking and in vitro assays .

    Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

    Key challenges include:

    • Byproduct Formation : Optimize stoichiometry (e.g., excess trifluoroethanol) to minimize side reactions.
    • Purification : Use flash chromatography or recrystallization for large-scale purification .
    • Safety : Handle chlorine and fluorinated intermediates in fume hoods due to toxicity risks .

    Q. How do computational methods (e.g., DFT, MD simulations) enhance understanding of its reactivity?

    • Density Functional Theory (DFT) : Predicts charge distribution and reaction pathways (e.g., nucleophilic attack at the 5-position) .
    • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
    Reactant of Route 2
    Reactant of Route 2
    5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.